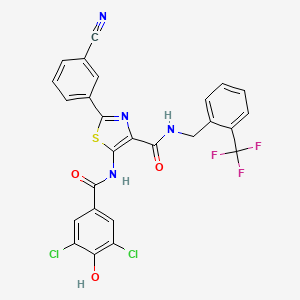
Hsd17B13-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-4 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being investigated for its potential therapeutic applications in treating these liver diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-4 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer. general synthetic strategies for similar compounds often involve:
Formation of the core structure: This step typically involves the construction of the core scaffold of the molecule through various organic reactions such as condensation, cyclization, or coupling reactions.
Functional group modifications: Subsequent steps involve the introduction or modification of functional groups to achieve the desired chemical properties and biological activity. This may include reactions such as halogenation, alkylation, or acylation.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger-scale reactions, ensuring consistent quality and yield, and implementing purification methods suitable for industrial-scale production. The use of automated reactors and continuous flow chemistry may also be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-4 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.
Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions to yield different products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hsd17B13-IN-4 has several scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the function and inhibition of HSD17B13 in various biochemical assays.
Biology: Researchers use this compound to investigate the role of HSD17B13 in lipid metabolism and its association with liver diseases.
Medicine: The compound is being explored as a potential therapeutic agent for treating NAFLD and NASH. Preclinical studies have shown promising results in reducing liver inflammation and fibrosis.
Industry: This compound may be used in the development of diagnostic tools and therapeutic strategies for liver diseases .
Mechanism of Action
Hsd17B13-IN-4 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within the liver. By inhibiting HSD17B13, this compound reduces the formation of toxic lipid intermediates, thereby decreasing liver inflammation and fibrosis. The molecular targets and pathways involved include the reduction of lipid droplet formation and modulation of lipid metabolism pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Hsd17B13-IN-4 is unique due to its specific inhibition of HSD17B13, which is highly expressed in the liver and associated with lipid droplets. This specificity makes it a promising candidate for targeted therapy in liver diseases, with potentially fewer off-target effects compared to other inhibitors .
Properties
Molecular Formula |
C26H15Cl2F3N4O3S |
|---|---|
Molecular Weight |
591.4 g/mol |
IUPAC Name |
2-(3-cyanophenyl)-5-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[[2-(trifluoromethyl)phenyl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C26H15Cl2F3N4O3S/c27-18-9-16(10-19(28)21(18)36)22(37)35-25-20(34-24(39-25)14-6-3-4-13(8-14)11-32)23(38)33-12-15-5-1-2-7-17(15)26(29,30)31/h1-10,36H,12H2,(H,33,38)(H,35,37) |
InChI Key |
SIQQFRUBXZGTFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(SC(=N2)C3=CC=CC(=C3)C#N)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


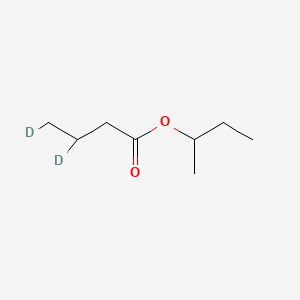

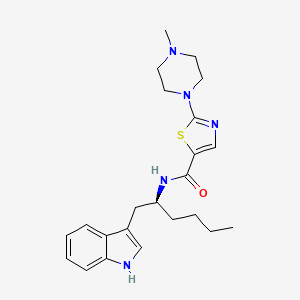
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)

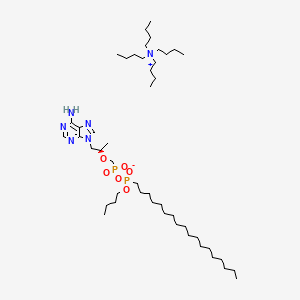
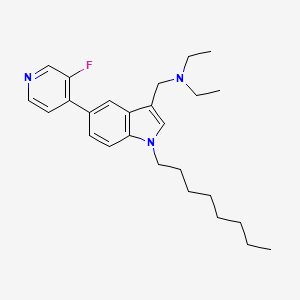
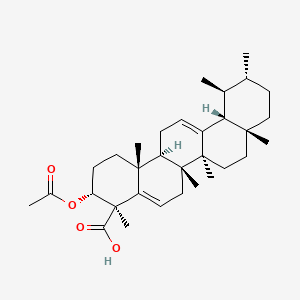

![methyl 2-[5-[7-[4-[4-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]phenyl]benzoyl]-3-(2-methylpropyl)-2-oxo-6,8-dihydro-5H-1,7-naphthyridin-1-yl]-2-oxopyridin-1-yl]acetate](/img/structure/B12382622.png)
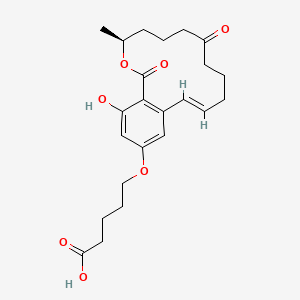
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate;azane](/img/structure/B12382627.png)
![trisodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-[(E)-but-2-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate](/img/structure/B12382637.png)
